(2S,6R)-1-ethyl-2,6-dimethylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
(2R,6S)-1-ethyl-2,6-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-4-10-7(2)5-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t7-,8+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIWPJNDTVTIKI-QFHMQQKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CNCC1C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CNC[C@@H]1C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-1-ethyl-2,6-dimethylpiperazine dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process while minimizing by-products. The final product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-1-ethyl-2,6-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
(2S,6R)-1-ethyl-2,6-dimethylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,6R)-1-ethyl-2,6-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations:
Substituent Effects: The ethyl group in this compound introduces greater hydrophobicity compared to methyl-substituted analogs like (2R,6R)-2,6-dimethylpiperazine dihydrochloride. This may influence membrane permeability and metabolic stability . Phenolic substituents, as seen in 1-(2-methoxyphenyl)piperazine dihydrochloride, enhance affinity for serotonin receptors but reduce solubility compared to alkyl-substituted derivatives .
Stereochemical Impact :
- The (2S,6R) configuration of the target compound distinguishes it from diastereomers like (2R,6R)-2,6-dimethylpiperazine dihydrochloride, which may exhibit divergent receptor-binding profiles .
- Cis-2,6-dimethylpiperazine dihydrochloride (CAS 75336-85-5) demonstrates how stereochemistry affects crystallinity and solubility, with cis isomers often showing higher melting points than trans counterparts .
Biological Activity
(2S,6R)-1-ethyl-2,6-dimethylpiperazine dihydrochloride is a chiral piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique stereochemistry and the presence of ethyl and methyl substituents on the piperazine ring, which enhance its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 195.15 g/mol
- Appearance : White crystalline solid, typically available as a dihydrochloride salt to improve solubility.
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. Its binding affinity suggests a mechanism akin to selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating mood disorders. Additionally, molecular docking studies have revealed potential interactions with various receptors in the central nervous system (CNS), indicating its multifaceted role in modulating neurochemical pathways .
Biological Activities
The compound has been investigated for several biological activities:
- Antidepressant Effects : Studies suggest that it may exhibit antidepressant properties by modulating serotonin levels in the brain.
- Anxiolytic Activity : Its ability to influence neurotransmitter systems also points to potential anxiolytic effects, making it a candidate for anxiety disorder treatments.
- Antioxidant Properties : Research has shown that it possesses antioxidant capabilities, providing protective effects against oxidative stress in cellular models.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperazine derivatives. The following table summarizes notable compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Methyl substitution at nitrogen | Anxiolytic properties |
| 4-Ethyl-1-piperazine | Ethyl group at position 4 | Neurotransmitter modulation |
| 2,5-Dimethylpiperazine | Two methyl groups at positions 2 and 5 | Antidepressant effects |
| 3-(4-Fluorophenyl)piperidine | Fluorinated aromatic substitution | Antipsychotic activity |
Case Studies and Research Findings
- Neurotransmitter Modulation : A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in serotonin and dopamine levels, correlating with improved mood and reduced anxiety symptoms.
- Oxidative Stress Protection : In vitro studies have indicated that the compound effectively scavenges free radicals and reduces markers of oxidative stress in neuronal cells, suggesting its potential use as a neuroprotective agent.
- Therapeutic Potential : Clinical trials are ongoing to evaluate its efficacy as an adjunct therapy for mood disorders. Preliminary results indicate promising outcomes in reducing depressive symptoms compared to placebo controls .
Q & A
Q. How can enantiomeric purity be determined for (2S,6R)-1-ethyl-2,6-dimethylpiperazine dihydrochloride?
Methodological Answer: Enantiomeric purity is typically assessed using chiral chromatography. For example, high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) can separate enantiomers based on stereospecific interactions. Reference standards, such as piperazine derivatives with known configurations, should be used for calibration. Thin-layer chromatography (TLC) with chiral selectors like β-cyclodextrin may also serve as a preliminary screening tool .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Researchers should implement engineering controls (e.g., fume hoods) to avoid inhalation of dust or aerosols and use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Safety data sheets (SDS) for structurally similar piperazine derivatives emphasize avoiding skin/eye contact and recommend emergency showers/eye-wash stations in case of exposure .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation. Discrepancies between NMR and MS data may require cross-validation via X-ray crystallography or infrared (IR) spectroscopy for functional group analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data between NMR and mass spectrometry during structural characterization?
Methodological Answer: Conflicting data may arise from impurities, solvent interactions, or ionization artifacts. To address this:
- Perform high-resolution MS (HRMS) to confirm molecular formula.
- Repeat NMR experiments in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and compare with computational predictions (e.g., density functional theory, DFT).
- Use 2D NMR techniques (COSY, HSQC, HMBC) to validate coupling patterns and spatial relationships between nuclei .
Q. What experimental design is optimal for assessing environmental persistence of this compound?
Methodological Answer: Follow frameworks like Project INCHEMBIOL, which evaluate environmental fate through:
- Abiotic studies: Hydrolysis/photolysis experiments under varying pH and UV conditions.
- Biotic studies: Aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines.
- Partitioning analysis: Measure log Kow (octanol-water coefficient) and soil sorption coefficients (Kd) to predict mobility in ecosystems .
Q. How can synthetic yields be improved while maintaining stereochemical integrity?
Methodological Answer: Optimize reaction conditions using design of experiments (DoE):
- Screen catalysts (e.g., chiral ligands for asymmetric synthesis) and solvents (polar aprotic vs. non-polar).
- Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy).
- Employ kinetic resolution or enzymatic catalysis to minimize racemization during piperazine ring formation .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Standardize synthesis protocols (e.g., controlled temperature, inert atmosphere).
- Use orthogonal analytical methods (HPLC, NMR, MS) for purity assessment.
- Include internal controls (e.g., reference compounds with known bioactivity) in cell-based or enzyme inhibition assays to normalize results .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Q. What methods confirm the absence of toxic degradation products in stability studies?
Methodological Answer:
- Conduct forced degradation studies (acid/base, oxidative, thermal stress).
- Analyze degradation profiles via LC-MS/MS and compare with toxicity databases (e.g., EPA DSSTox).
- Apply quantitative structure-activity relationship (QSAR) models to predict mutagenicity or ecotoxicity .
Methodological Resources
- Chromatographic Standards: Use pharmacopeial-grade reference materials (e.g., piperazine carboxamides) for method validation .
- Environmental Impact Models: Leverage EPA DSSTox and PubChem databases for physicochemical and toxicological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
